{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Derivative Formation
(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine and its derivatives have been a subject of study in chemical synthesis. Kirmse and Mrotzeck (1988) demonstrated the synthesis of 2-Oxabicyclo[2.1.1]hexane through the cyclization of 3-hydroxycyclobutanemethanol. This process led to the formation of various derivatives with potential applications in chemical research (Kirmse & Mrotzeck, 1988).
Novel Synthetic Pathways
Stevens and Kimpe (1996) highlighted a new synthetic route to 2-Azabicyclo[2.1.1]hexanes, demonstrating the potential for novel pathways in the synthesis of complex organic compounds (Stevens & Kimpe, 1996).
Water Solubility and Benzene Mimicry
Levterov et al. (2020) developed 2-oxabicyclo[2.1.1]hexanes as water-soluble, non-classical benzene mimics. These compounds were designed as analogues of bicyclo[1.1.1]pentane with improved water solubility and showed potential as unique chemical space occupiers, resembling meta-disubstituted benzenes (Levterov et al., 2020).
Conformational Studies and Biological Activity
Research by Bodensteiner et al. (2013) on tetrahydrofuran-based compounds with a bicyclic core explored the conformational aspects and biological activity of these compounds, including those with a 2-oxabicyclo[3.1.0]hexane core (Bodensteiner et al., 2013).
Structural Analysis and Synthon Development
Krow et al. (2002) focused on the synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon, exploring the structural and synthetic aspects of this compound (Krow et al., 2002).
Scaffold Design for Drug Discovery
Yarmolchuk et al. (2011) proposed hexahydro-2H-thieno[2,3-c]pyrrole as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. This study highlighted the potential of such scaffolds for the development of new drugs (Yarmolchuk et al., 2011).
Conformational Locking in Biological Molecules
Jimeno et al. (2011) investigated bicyclo[3.1.0]hexane and its heteroanalogue derivatives for their use in conformationally locking analogues of nucleoside building blocks and other biological applications (Jimeno et al., 2011).
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-1-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBUAUKWRXPJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935424-98-8 | |
Record name | {2-oxabicyclo[2.1.1]hexan-1-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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